2-(2-Nitroanilino)benzamide
Description
2-(2-Nitroanilino)benzamide is a benzamide derivative characterized by a nitro-substituted aniline moiety attached to the benzamide core. Its molecular structure combines aromatic rings with amide and nitro functional groups, conferring unique physicochemical properties.
Properties
CAS No. |
118843-54-2 |
|---|---|
Molecular Formula |
C13H11N3O3 |
Molecular Weight |
257.249 |
IUPAC Name |
2-(2-nitroanilino)benzamide |
InChI |
InChI=1S/C13H11N3O3/c14-13(17)9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16(18)19/h1-8,15H,(H2,14,17) |
InChI Key |
XRQUTVLZVKJYEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC=C2[N+](=O)[O-] |
Synonyms |
2-(2-NITRO-PHENYLAMINO)-BENZAMIDE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroanilino)benzamide typically involves the nitration of aniline derivatives followed by amide formation. One common method is the nitration of 2-aminobenzamide using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroanilino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and sulfonation, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Halogenating agents (e.g., chlorine, bromine), sulfuric acid, and other electrophiles.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 2-(2-Aminophenylamino)-benzamide.
Substitution: Halogenated or sulfonated derivatives of this compound.
Hydrolysis: 2-Aminobenzoic acid and 2-nitroaniline.
Scientific Research Applications
2-(2-Nitroanilino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitroanilino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Nitroanilino)benzamide with structurally or functionally analogous benzamides and nitroaniline derivatives:
Key Findings:
Structural Influence on Reactivity: The nitro group in this compound and HC Yellow 2 enhances electrophilicity, making these compounds reactive in coupling or reduction reactions. However, HC Yellow 2’s hydroxyethyl group improves solubility in cosmetic formulations compared to the benzamide analog . Heterocyclic modifications, such as the thiophene ring in the Olanzapine intermediate, introduce π-conjugation and alter electronic properties, favoring interactions with biological targets .
Synthetic Accessibility :
- Rip-D’s 34% yield highlights challenges in synthesizing methoxy-substituted benzamides, whereas HC Yellow 2’s industrial-scale production (≥99% purity) reflects optimized processes for cosmetic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
